Cas no 14944-99-1 (3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one)

3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- 3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one
- 3-ethyl-1-methyl-4-oxoquinolin-2-olate
- CCG-48184
- 3-ethyl-4-hydroxy-1-methyl-1,2-dihydroquinolin-2-one
- SR-01000637747-1
- IDI1_016822
- SCHEMBL10315671
- CHEBI:183460
- 3-ethyl-4-hydroxy-1-methylquinolin-2-one
- CHEMBL3730482
- SB70114
- HMS1446H01
- Maybridge3_005435
- Oprea1_558063
- 14944-99-1
-
- インチ: InChI=1S/C12H13NO2/c1-3-8-11(14)9-6-4-5-7-10(9)13(2)12(8)15/h4-7,14H,3H2,1-2H3
- InChIKey: GBIJHNPKJYDJOY-UHFFFAOYSA-N
- ほほえんだ: CCC1=C(C2=CC=CC=C2N(C)C1=O)O
計算された属性
- せいみつぶんしりょう: 203.09469
- どういたいしつりょう: 203.094629
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 40.5
じっけんとくせい
- 密度みつど: 1.212
- ふってん: 317.3°C at 760 mmHg
- フラッシュポイント: 145.7°C
- 屈折率: 1.599
- PSA: 40.54
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM144484-1g |
3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one |
14944-99-1 | 95% | 1g |
$830 | 2023-02-17 | |
Chemenu | CM144484-1g |
3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one |
14944-99-1 | 95% | 1g |
$830 | 2021-08-05 | |
Alichem | A189005929-1g |
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one |
14944-99-1 | 95% | 1g |
742.56 USD | 2021-06-01 |
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one 関連文献
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-oneに関する追加情報
Comprehensive Overview of 3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one (CAS No. 14944-99-1)
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one, with the CAS number 14944-99-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This quinoline derivative is known for its unique structural properties, making it a subject of interest in drug development and material science. Researchers are increasingly exploring its potential applications due to its bioactive characteristics and versatility in synthetic chemistry.
In recent years, the demand for heterocyclic compounds like 3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one has surged, driven by advancements in medicinal chemistry and biomaterials. A common query among scientists is: "What are the pharmacological properties of quinoline derivatives?" Studies suggest that this compound exhibits promising antioxidant and anti-inflammatory activities, aligning with the growing focus on natural product-inspired drug discovery.
The synthesis of CAS 14944-99-1 involves multi-step organic reactions, often starting from 1-methyl-2-quinolone precursors. Its ethyl and hydroxyl substituents contribute to its solubility and reactivity, which are critical for structure-activity relationship (SAR) studies. Industry professionals frequently search for "synthetic routes for 3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one", highlighting the need for optimized production methods.
Another trending topic is the compound’s role in green chemistry. With sustainability becoming a priority, researchers are investigating eco-friendly catalysts for its synthesis. Questions like "How can quinoline derivatives reduce environmental impact?" reflect this shift. The hydroxy group in 3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one also opens doors for biodegradable polymer applications, a hot area in material science.
From an analytical perspective, 14944-99-1 is characterized using techniques such as NMR spectroscopy and mass spectrometry. Its molecular stability under varying conditions is a frequent research focus, addressing queries like "What analytical methods validate quinoline purity?" Such data is vital for quality control in industrial settings.
In conclusion, 3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one (CAS 14944-99-1) represents a compelling case study in modern chemistry. Its intersection with drug design, sustainable synthesis, and advanced materials ensures its relevance in both academic and industrial spheres. As innovations in heterocyclic chemistry evolve, this compound will likely remain a key player in addressing global scientific challenges.
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